An In-depth Technical Guide to rac Rasagiline-13C3 Mesylate for Advanced Bioanalytical Applications
An In-depth Technical Guide to rac Rasagiline-13C3 Mesylate for Advanced Bioanalytical Applications
This guide provides a comprehensive technical overview of racemic (rac) Rasagiline-13C3 Mesylate, a critical tool in modern pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, particularly as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. We will explore the rationale behind its use, detailed analytical methodologies, and the regulatory framework that governs such applications, ensuring a blend of theoretical understanding and practical, field-proven insights.
Foundational Principles: Understanding Rasagiline and the Imperative for Isotopic Labeling
Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the degradation of dopamine in the central nervous system.[1][2] This mechanism of action makes it a cornerstone therapy for Parkinson's disease, where it can be used as a monotherapy in early stages or as an adjunct to levodopa in more advanced cases.[2] Chemically, the active enantiomer is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.[1][2]
The quantitative analysis of rasagiline in biological matrices, such as human plasma, is fundamental to pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. These studies demand the highest levels of accuracy and precision to inform dosing regimens and ensure patient safety. However, bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variability introduced by the sample matrix (e.g., plasma, urine) and the experimental procedure itself. This is where the utility of a stable isotope-labeled internal standard becomes paramount.
rac Rasagiline-13C3 Mesylate is the racemic form of rasagiline mesylate in which three carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C).[3][4] This strategic substitution renders the molecule chemically identical to the analyte of interest (rasagiline) in terms of its physicochemical properties—such as solubility, extraction recovery, and chromatographic retention time—but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] By adding a known quantity of the SIL-IS to every sample at the beginning of the workflow, it co-processes with the analyte, effectively normalizing for any variations in sample preparation and ionization efficiency, thereby ensuring the integrity of the quantitative data.[3]
Physicochemical Profile and Structural Elucidation
A thorough understanding of the compound's properties is essential for method development.
| Property | Value | Source |
| Chemical Name | rac N-(1,2,3-¹³C₃)prop-2-ynylindan-1-amine methanesulfonic acid | [4] |
| Molecular Formula | ¹³C₃C₉H₁₃N · CH₄O₃S | N/A |
| Molecular Weight | ~270.34 g/mol | N/A |
| Unlabeled M.W. | 267.34 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in Water (≥20 mg/mL), DMSO | [6][7] |
| Storage | 2-8°C, desiccated | [7] |
Note: The molecular weight is slightly higher than the unlabeled counterpart due to the three ¹³C isotopes.
The ¹³C labels are typically incorporated into the propargyl group, a synthetically accessible position that is also structurally significant for the molecule's interaction with MAO-B.[2][8]
Core Application: High-Fidelity Bioanalysis by LC-MS/MS
The primary application of rac Rasagiline-13C3 Mesylate is as an internal standard for the quantification of rasagiline in biological matrices. Below is a detailed, self-validating protocol synthesized from established methodologies, grounded in regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][9][10]
Experimental Workflow: From Sample to Signal
The following diagram illustrates the typical bioanalytical workflow for rasagiline quantification.
Caption: Bioanalytical workflow for rasagiline quantification.
Step-by-Step Protocol for Quantification in Human Plasma
This protocol is designed to achieve high sensitivity and reproducibility, in line with regulatory guidelines.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of rasagiline mesylate and rac Rasagiline-13C3 Mesylate (Internal Standard, IS) in a suitable solvent (e.g., methanol).
-
Generate a series of calibration standards by spiking blank, pooled human plasma with appropriate volumes of the rasagiline working solution to achieve a concentration range of 5–12,000 pg/mL.[3]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the IS working solution (e.g., 25 µL of Rasagiline-13C3 Mesylate).
-
Causality: The addition of the IS at this early stage is critical. It ensures that any loss of analyte during the subsequent extraction steps is mirrored by a proportional loss of the IS, thus maintaining a constant analyte-to-IS ratio.
-
Vortex mix for 30 seconds.
-
Add 1 mL of an organic extraction solvent mixture, such as n-hexane-dichloromethane-isopropanol (20:10:1, v/v/v).[11] This solvent system is chosen for its ability to efficiently partition the relatively non-polar rasagiline from the aqueous plasma matrix while minimizing the extraction of highly polar, interfering components.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm) is effective for retaining and separating rasagiline from endogenous plasma components.[3]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 5 mM ammonium acetate with 0.05% acetic acid (40:60 v/v) at a flow rate of 0.5 mL/min provides good peak shape and retention.[11]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific mass transitions are:
-
Causality: The parent ion [M+H]⁺ for rasagiline is m/z 172.1. Upon collision-induced dissociation, it fragments, with a stable and abundant product ion being m/z 117.1. The IS, being 3 Daltons heavier, has a parent ion of m/z 175.1. The fragmentation pattern is similar, but the product ion may retain one of the ¹³C atoms or not, depending on the fragmentation pathway. In this case, the major product ion is observed at m/z 117.2.[5] Monitoring these specific transitions ensures that only the analyte and IS are detected, eliminating interference from other compounds.
Method Validation and Performance Characteristics
Any bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the EMA and FDA.[9][10] The use of rac Rasagiline-13C3 Mesylate as the IS is instrumental in meeting these stringent criteria.
| Validation Parameter | Typical Acceptance Criteria (EMA/FDA) | Representative Performance Data[3] |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | N/A | 5–12,000 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.3% – 2.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.6% – 2.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ± 5% |
| Recovery | Consistent, precise, and reproducible | Rasagiline: 96.9%; IS: 96.7% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Metabolic Fate of Rasagiline
Understanding the metabolic pathway of rasagiline is crucial for interpreting study data, as metabolites can potentially interfere with the analysis or have pharmacological activity themselves. Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[2][12]
Caption: Metabolic pathway of Rasagiline.
The major metabolite, (R)-1-aminoindan, is formed via N-dealkylation.[2][8] Other minor metabolites are formed through hydroxylation.[2] Importantly, unlike the related drug selegiline, rasagiline is not metabolized to amphetamine or methamphetamine, which is a significant clinical advantage.[13] The use of a stable isotope-labeled internal standard is crucial here, as it will not be converted to any of these metabolites, ensuring that its signal is solely representative of the internal standard itself.
Conclusion and Future Perspectives
rac Rasagiline-13C3 Mesylate is an indispensable tool for the accurate and precise quantification of rasagiline in complex biological matrices. Its role as a stable isotope-labeled internal standard allows researchers to develop robust, high-fidelity bioanalytical methods that meet stringent global regulatory standards. By compensating for variability in sample preparation and instrument response, it ensures the integrity of data that underpins critical decisions in drug development, from early-phase pharmacokinetic profiling to pivotal bioequivalence studies. As analytical instrumentation continues to advance in sensitivity, the principles of using a well-characterized SIL-IS like rac Rasagiline-13C3 Mesylate will remain a cornerstone of high-quality quantitative science.
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